The synthesis of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione can be achieved through several methods. One notable approach involves an asymmetric synthesis that utilizes enzymatic reduction techniques. For example, a practical method described in literature includes the use of an enzymatic dynamic kinetic resolution (DKR) process that facilitates the formation of cis-2,5-disubstituted pyrrolidine derivatives .
Technical Details:
The molecular structure of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione can be represented as follows:
1-(2-phenoxyethoxy)-2,5-pyrrolidinedione is involved in various chemical reactions that can modify its structure and enhance its biological activity.
Key Reactions:
Technical Details:
The mechanism of action for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione involves its interaction with biological targets within cells. While specific mechanisms may vary depending on the target, it is hypothesized that:
Data from pharmacological studies suggest that compounds similar to 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione exhibit significant activity against various biological targets .
Relevant data regarding these properties are crucial for determining storage conditions and potential applications in pharmaceuticals.
1-(2-phenoxyethoxy)-2,5-pyrrolidinedione has several applications in scientific research and medicinal chemistry:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a subject of interest in ongoing pharmacological studies .
1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione represents a strategically engineered heterocyclic compound in modern drug discovery, characterized by a pyrrolidinedione (succinimide) core substituted with a 2-phenoxyethoxy moiety. This molecular architecture positions it within a privileged scaffold family known for modulating diverse biological targets. The 2,5-pyrrolidinedione ring system provides a rigid planar conformation that facilitates specific interactions with enzymatic pockets, while the phenoxyethoxy linker enables tailored pharmacokinetic properties and target engagement kinetics. Contemporary medicinal chemistry leverages such hybrid structures to address complex disease mechanisms, particularly where multifactorial pathologies like neuroinflammation, infectious diseases, and cardiovascular disorders demand polypharmacological approaches [3] [7]. The compound’s synthetic versatility allows for precise modifications at the N-1 position or phenoxy ring, enabling systematic structure-activity relationship (SAR) explorations that optimize target selectivity and metabolic stability.
The molecular architecture of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione exhibits significant analogy to clinically relevant pharmacophores, particularly through its succinimide core, which serves as a bioisostere for carbonyl-containing heterocycles and γ-aminobutyric acid (GABA) derivatives. This core structure enables hydrogen bonding with biological targets through its dual carbonyl groups, while the phenoxyethoxy extension enhances membrane permeability and provides a versatile handle for targeting protein-protein interaction interfaces. Functional analyses reveal that these structural features align closely with neuroactive compounds, anti-inflammatory agents, and antimicrobial scaffolds documented in pharmacological literature [3].
Table 1: Structural Analogs of 1-(2-Phenoxyethoxy)-2,5-Pyrrolidinedione and Their Key Properties
Compound Name | Molecular Formula | Core Modification | Biological Relevance |
---|---|---|---|
1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione | C₁₂H₁₁NO₃ | Phenacyl substitution | Synthetic intermediate for bioactive molecules [4] |
1-(Phenylthio)pyrrolidine-2,5-dione | C₁₀H₉NO₂S | Thioether linkage | Electrophile for covalent protein targeting [1] |
N-[(Phenoxy)ethoxy]alkylaminoalkanols | Variable | Aminoalkanol extension | Neurological therapeutics [3] |
1-[(1-Oxo-2-propynyl)oxy]-2,5-pyrrolidinedione | C₇H₅NO₄ | Propargyl ester | Click chemistry applications [5] |
Functionally, this compound mimics endogenous lipid mediators through its oxygen-rich side chain, enabling engagement with formyl-peptide receptors (FPR2/ALX) involved in inflammation resolution. The phenoxyethoxy moiety structurally resembles lipoxin A4's hydrocarbon chain, potentially explaining observed anti-inflammatory effects in preclinical models [7]. This analog approach allows medicinal chemists to exploit established target affinities while optimizing drug-like properties through rational scaffold hopping. The electron-withdrawing nature of the succinimide ring further enhances reactivity toward nucleophilic residues in enzymatic pockets, making it valuable for designing irreversible enzyme inhibitors or activity-based probes.
1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione exemplifies avidity-driven molecular design through its capacity for simultaneous engagement with complementary binding sites. The molecule’s bifurcated structure – featuring a polar pyrrolidinedione head and lipophilic phenoxy tail – enables bidentate interactions with biological targets that typically yield higher binding affinity and selectivity compared to simpler analogs. Patent WO2015020545A2 demonstrates this principle through structurally related N-[(phenoxy)ethoxy]alkylaminoalkanols, where the phenoxyethoxy-pyrrolidinedione component significantly enhances binding residence time in neurological targets [3].
This design strategy proves particularly valuable in developing:
The ethylene glycol linker in the 2-phenoxyethoxy extension provides conformational flexibility that allows optimal spatial orientation of the succinimide ring relative to target binding pockets. Computational modeling indicates this flexibility enables induced-fit binding to structurally diverse enzyme classes, including kinases and hydrolases. Furthermore, the oxygen atoms within the linker serve as hydrogen bond acceptors, potentially contributing to membrane translocation through interaction with phospholipid head groups. This multifaceted binding capability exemplifies modern avidity principles where molecular fragments cooperate to enhance overall target engagement beyond additive effects [3].
The antibiotic legacy of pyrrolidinedione derivatives provides critical context for understanding the therapeutic potential of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione. Early exploration began with simple N-substituted succinimides exhibiting modest antibacterial properties, which were limited by toxicity and pharmacokinetic challenges. The strategic incorporation of aromatic ether extensions (circa 2010s) marked a significant evolution, addressing these limitations while expanding the spectrum of activity.
Table 2: Evolution of Pyrrolidinedione Derivatives in Anti-Infective Development
Generation | Representative Structure | Key Advancement | Therapeutic Application |
---|---|---|---|
First (1960s) | N-Phenylpyrrolidinedione | Basic scaffold exploration | Topical antiseptics |
Second (1990s) | 3-Bromopyrrolidinedione | Halogenation for enhanced reactivity | Gram-positive bacteriostatics |
Third (2010s) | Pyrrolo[1,2-a]pyrazine-indolizines | Polycyclic hybridization | Antimycobacterial agents [6] |
Contemporary | 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione | Balanced hydrophilicity-lipophilicity | Broad-spectrum candidates |
Notably, research documented in Der Pharma Chemica demonstrated how pyrrolo[1,2-a]pyrazine-incorporated indolizines – structurally convergent with advanced pyrrolidinedione derivatives – exhibited potent activity against Mycobacterium tuberculosis H37Rv at minimal inhibitory concentrations as low as 1.6 μg/mL [6]. This breakthrough underscored the scaffold's capacity to overcome permeability barriers in mycobacterial cell walls. The historical progression reveals three key design evolutions: (1) strategic ring annelation enhancing target affinity; (2) hydrophilic side chains improving tissue distribution; and (3) bioorthogonal handles enabling targeted delivery. Contemporary derivatives like 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione incorporate these lessons through their balanced log P values (predicted ~1.8-2.2) and metabolic stability features, positioning them as promising candidates for overcoming multidrug-resistant pathogens. The structural similarity to recently patented FPR2/ALX receptor modulators further suggests potential immunomodulatory applications in infection management [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9